Fructose-isoleucine (mixture of diastereomers)

Overview

Description

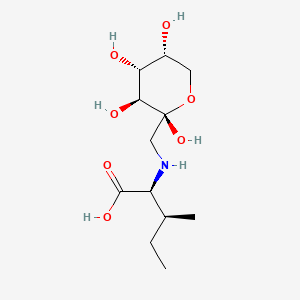

Fructose-isoleucine (CAS 87304-79-8) is a conjugate molecule formed by linking the monosaccharide fructose with the branched-chain amino acid isoleucine. Its molecular formula is C₁₂H₂₃NO₇, with a molecular weight of 293.31 g/mol . As a mixture of diastereomers, it contains stereoisomers that are non-mirror images, differing in spatial arrangement at one or more chiral centers . This compound is primarily utilized in pharmaceutical research as a standard or reference material, particularly in studies involving metabolic pathways, glycation products, or enzyme inhibition .

Key characteristics include:

- Storage: Requires storage at +4°C to maintain stability, with room-temperature transport .

- Synthesis: Likely produced via non-stereospecific reactions, leading to diastereomeric mixtures that are challenging to separate .

- Applications: Used in drug development, quality control (e.g., as a reference standard), and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fructose-isoleucine typically involves the coupling of fructose with isoleucine through a glycosidic bond formation. This can be achieved using enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which facilitate the transfer of the glycosyl group from a donor molecule to the amino acid. Chemical synthesis may involve the activation of the hydroxyl group of fructose using reagents such as trichloroacetonitrile, followed by coupling with isoleucine under basic conditions.

Industrial Production Methods: Industrial production of fructose-isoleucine can be scaled up using fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to express enzymes that catalyze the formation of fructose-isoleucine. The fermentation process involves the cultivation of these microorganisms in bioreactors, followed by the extraction and purification of the desired compound.

Chemical Reactions Analysis

Types of Reactions: Fructose-isoleucine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups of fructose can be oxidized to form carbonyl compounds.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The glycosidic bond can be hydrolyzed under acidic or basic conditions to release fructose and isoleucine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the glycosidic bond.

Major Products:

Oxidation: Formation of fructose-derived carbonyl compounds.

Reduction: Formation of reduced fructose derivatives.

Substitution: Release of free fructose and isoleucine.

Scientific Research Applications

Fructose-isoleucine has several scientific research applications, including:

Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.

Biology: Investigated for its role in metabolic pathways involving fructose and branched-chain amino acids.

Medicine: Explored for its potential effects on insulin secretion and glucose metabolism.

Industry: Utilized in the production of functional foods and dietary supplements.

Mechanism of Action

The mechanism of action of fructose-isoleucine involves its interaction with metabolic pathways related to fructose and isoleucine. Fructose is known to influence insulin secretion and glucose metabolism, while isoleucine plays a role in protein synthesis and energy regulation. The combined effects of these molecules may enhance their individual metabolic impacts, potentially leading to improved glucose homeostasis and energy balance.

Comparison with Similar Compounds

Fructose-isoleucine belongs to a broader class of fructose-amino acid conjugates. Below is a detailed comparison with structurally analogous compounds, focusing on physicochemical properties, stereochemical behavior, and applications.

Structural Analogs: Fructose-Amino Acid Conjugates

lists several fructose-amino acid diastereomeric mixtures, including:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Amino Acid Side Chain |

|---|---|---|---|

| Fructose-isoleucine | C₁₂H₂₃NO₇ | 293.31 | Branched (CH(CH₃)CH₂CH₃) |

| Fructose-proline | C₁₁H₁₉NO₇ | 277.27 | Cyclic (pyrrolidine) |

| Fructose-alanine | C₉H₁₇NO₇ | 251.24 | Methyl (-CH₃) |

| Fructose-valine | C₁₁H₂₁NO₇ | 279.29 | Branched (CH(CH₃)₂) |

| Fructose-leucine | C₁₂H₂₃NO₇ | 293.31 | Branched (CH₂CH(CH₃)₂) |

Key Observations :

- Molecular Weight : Fructose-isoleucine and fructose-leucine share identical molecular weights due to isoleucine and leucine having the same number of atoms but differing in branching position .

- Side Chain Impact : The branched side chain of isoleucine contributes to distinct solubility and steric hindrance compared to proline’s rigid cyclic structure or alanine’s simpler methyl group. For example, fructose-proline may exhibit lower aqueous solubility due to hydrophobicity from its cyclic side chain .

Physicochemical Properties

Diastereomers exhibit divergent physical properties (e.g., melting point, solubility) despite identical molecular formulas :

Analytical Challenges :

- Separation of diastereomers in fructose-isoleucine requires advanced techniques like HPLC with chiral stationary phases or derivatization methods .

- Compared to Formoterol Impurity E (CAS 150513-24-9), fructose-isoleucine’s diastereomers may have less polarity due to the fructose moiety, affecting elution profiles .

Biological Activity

Fructose-isoleucine, a mixture of diastereomers, has garnered interest in the field of biochemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of Fructose-Isoleucine

Fructose is a simple sugar that plays a crucial role in various metabolic processes, while isoleucine is one of the essential amino acids necessary for protein synthesis and metabolic regulation. The combination of these two compounds in the form of diastereomers can influence their biological activities significantly.

Biological Activities

1. Metabolic Effects

Research indicates that fructose can alter mitochondrial metabolism. For instance, fructose at a concentration of 100 µM has been shown to reduce peak glycolytic and mitochondrial metabolism without affecting the expression of related genes or proteins such as PPARγ and SREBP . This suggests that fructose may play a role in metabolic disorders, particularly in conditions like insulin resistance.

2. Influence on Amino Acid Metabolism

Isoleucine is known to be involved in various metabolic pathways. Studies have shown that the presence of diastereomers can affect the stereochemistry and thus the biological activity of amino acids during metabolic reactions. For instance, the formation of diastereomeric ratios during amino acid coupling reactions can influence the efficiency and outcome of peptide synthesis .

Data Tables

The following table summarizes key findings related to the biological activity of fructose-isoleucine:

Case Studies

Case Study 1: Fructose and Insulin Resistance

A study investigated the effects of fructose on insulin resistance in human subjects. It was found that high fructose consumption led to significant alterations in lipid metabolism and increased fat accumulation in liver cells, which are critical factors in developing insulin resistance .

Case Study 2: Diastereomeric Influence on Peptide Formation

In another research effort, the diastereomeric influence on peptide formation was examined using NMR spectroscopy. The study revealed that specific diastereomeric configurations could lead to varying degrees of coupling efficiency between amino acids, which is crucial for understanding protein synthesis mechanisms .

Research Findings

Recent studies have highlighted several important aspects regarding the biological activity of fructose-isoleucine:

- Mitochondrial Function : Fructose's impact on mitochondrial function suggests potential implications for metabolic diseases.

- Peptide Synthesis : The stereochemical properties of isoleucine derivatives influence peptide bond formation and stability.

- Nutritional Implications : Understanding how these compounds interact can inform dietary recommendations and therapeutic strategies for metabolic disorders.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for separating diastereomers in fructose-isoleucine mixtures?

To separate diastereomers in fructose-isoleucine, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. For example, using a C18 column with optimized mobile phases (e.g., water/acetonitrile gradients) can resolve diastereomers based on hydrophobicity differences . Additionally, capillary electrophoresis (CE) with sulfated β-cyclodextrin as a chiral selector has been validated for separating diastereomers of peptide derivatives, which could be adapted for fructose-isoleucine by adjusting buffer pH and cyclodextrin concentration .

Q. How can researchers distinguish diastereomers using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for distinguishing diastereomers. For instance, can identify diastereomeric ratios (e.g., 8:2 in a mixture) by analyzing peak splitting patterns and integration values. chemical shifts, combined with computational DFT calculations, help assign configurations by comparing experimental and theoretical spectra . Infrared (IR) spectroscopy may also differentiate diastereomers via vibrational mode variations in stereosensitive bonds (e.g., C-O or N-H stretches).

Q. What are the key physical properties to monitor during diastereomer purification?

Key properties include:

- Melting points : Diastereomers often exhibit distinct melting points due to differences in crystal packing.

- Solubility : Variations in solvent interactions (e.g., polar vs. nonpolar solvents) can guide selective crystallization.

- Optical rotation : Diastereomers may differ in specific rotation values, though enantiomeric pairs must be isolated first .

Experimental protocols should include differential scanning calorimetry (DSC) and polarimetry for quality control.

Q. How should fructose-isoleucine diastereomers be stored to ensure stability?

Storage at +4°C is recommended to minimize thermal degradation. For long-term stability, lyophilization or storage in anhydrous solvents (e.g., DMSO-d) under inert gas (N/Ar) is advised. Avoid repeated freeze-thaw cycles to prevent racemization or aggregation .

Q. What synthetic strategies yield fructose-isoleucine diastereomers?

Diastereomers typically arise from non-stereoselective synthesis (e.g., uncontrolled addition of HBr to alkenes with adjacent stereocenters) or partial epimerization during reaction workup. For example, carbocation intermediates in acid-catalyzed reactions may lead to mixtures via competing nucleophilic attack pathways .

Advanced Research Questions

Q. How do quantum chemical calculations explain the thermodynamic stability of fructose-isoleucine diastereomers?

Density Functional Theory (DFT) calculations can model steric and electronic effects influencing stability. For instance, torsional strain in bulky substituents (e.g., fructose’s hydroxyl groups) may destabilize certain diastereomers. Bond angle/length analysis (e.g., C-N or C-O bonds) and Gibbs free energy comparisons between conformers provide mechanistic insights into preferential stabilization .

Q. How can researchers resolve contradictions in diastereomer ratio data from NMR and chromatography?

Discrepancies may arise from dynamic interconversion (e.g., rotamers) during NMR analysis or column interactions altering retention times. To address this:

- Use low-temperature NMR (<0°C) to "freeze" conformational changes.

- Validate chromatographic methods with spiked standards to confirm separation fidelity.

- Apply HPLC-NMR hyphenation for real-time structural elucidation .

Q. What challenges arise in determining absolute configurations of fructose-isoleucine diastereomers with multiple stereocenters?

For molecules with stereocenters ( possible stereoisomers), chiroptical spectroscopy (e.g., electronic circular dichroism) must compare experimental spectra with all possible diastereomer predictions. Computational workflows (e.g., time-dependent DFT) are essential, but limitations persist when multiple diastereomers exhibit similar spectral features .

Q. How do environmental conditions (e.g., pH) influence diastereomer equilibria and reactivity?

pH shifts can protonate/deprotonate functional groups (e.g., isoleucine’s amine), altering hydrogen-bonding networks and steric accessibility. For example, at pH 10.5 , deprotonation may stabilize one diastereomer via intramolecular charge transfer, while pH 6.0 favors protonated forms with distinct reactivity in nucleophilic substitutions .

Q. What advanced techniques enable discrimination of diastereomers in complex matrices (e.g., biological samples)?

Derivative-enhanced VUV spectroscopy improves specificity by analyzing first/second derivatives of raw spectra, resolving overlapping peaks from positional isomers or diastereomers. Principal Component Analysis (PCA) of spectral data further enhances discrimination, as demonstrated for synthetic cannabinoids .

Properties

IUPAC Name |

(2S,3S)-3-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO7/c1-3-6(2)8(11(17)18)13-5-12(19)10(16)9(15)7(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t6-,7+,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLSFIUFBSPKJF-KZYWSPAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC[C@@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101242010 | |

| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87304-79-8 | |

| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87304-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.